molecular formula C21H23N5 B6026143 (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6026143
M. Wt: 345.4 g/mol
InChI Key: UYSGNKLGTZBRGY-LPHOPBHVSA-N
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Description

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the bicyclic azabicyclo[2.2.1]heptane core under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane
  • (1S,4S)-2-[2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane

Uniqueness

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of both pyrazole and pyrazine rings. This combination of features allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,4S)-2-[2-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]ethyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-2-17(13-18(3-1)21-14-22-7-8-23-21)20-6-9-26(24-20)11-10-25-15-16-4-5-19(25)12-16/h1-3,6-9,13-14,16,19H,4-5,10-12,15H2/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSGNKLGTZBRGY-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCN3C=CC(=N3)C4=CC(=CC=C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2CCN3C=CC(=N3)C4=CC(=CC=C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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